molecular formula C9H9BrO B1281384 2-Bromo-1-(o-tolyl)ethanone CAS No. 51012-65-8

2-Bromo-1-(o-tolyl)ethanone

Cat. No. B1281384
CAS RN: 51012-65-8
M. Wt: 213.07 g/mol
InChI Key: XMGAXELQRATLJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic ketones involves the reaction of appropriate precursors to introduce bromine atoms into the molecular structure. In the case of 1,1'-Bis(2-bromobenzoylthioureido)ethane, the synthesis was achieved through the reaction of 2-bromobenzoylisothiocyanate with ethylenediamine in acetonitrile . This method showcases the use of isothiocyanate as a reactive intermediate to incorporate the thiourea moiety into the final compound. Similarly, the synthesis of 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone was conducted using 3-acetyl-4-hydroxycoumarin and dibromide, indicating a strategy for introducing multiple bromine atoms into the compound . These methods reflect the versatility of bromination reactions in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones is characterized by the presence of bromine atoms attached to the aromatic ring, which significantly influences the physical and chemical properties of these compounds. The crystal structure of 1,1'-Bis(2-bromobenzoylthioureido)ethane was determined to be monoclinic with a P2(1)/c space group, and the arrangement of the thiono group is trans to the benzoyl across their C-N bonds . The crystal structure of 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone also crystallizes in the monoclinic system with a P21/c space group, highlighting the commonality in crystal systems among brominated compounds . The molecular structure is further elucidated through computational methods such as DFT calculations, which provide optimized geometries that agree with experimental data .

Chemical Reactions Analysis

The reactivity of brominated aromatic ketones is influenced by the presence of bromine atoms, which are electron-withdrawing groups that can activate the aromatic ring towards nucleophilic substitution reactions. The intermolecular hydrogen bonds, such as N–H···S in 1,1'-Bis(2-bromobenzoylthioureido)ethane, play a crucial role in stabilizing the crystal structures and can also influence the reactivity of the compound . The molecular docking studies of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone suggest potential inhibitory activity against enzymes, indicating that these compounds can participate in biological chemical reactions and may act as anti-neoplastic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are characterized by their spectroscopic features and electronic properties. Techniques such as FT-IR, 1H, and 13C NMR spectroscopy are used to characterize these compounds . The vibrational frequencies and assignments are investigated both experimentally and theoretically, providing insights into the functional groups present in the molecules . The HOMO-LUMO analysis reveals information about charge transfer within the molecule, and the molecular electrostatic potential indicates regions of electron density, which are important for understanding the reactivity and interactions of the compound . The first hyperpolarizability calculations suggest potential applications in nonlinear optics due to the electronic properties of these brominated ketones .

Scientific Research Applications

Application in Organic Chemistry

“2-Bromo-1-(o-tolyl)ethanone” is used in the synthesis of alpha-Bromoketones .

Method of Application

The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone . This is a new and versatile one-pot strategy, which makes the process more efficient .

Results and Outcomes

The resulting alpha-Bromoketones, including “2-Bromo-1-(o-tolyl)ethanone”, have been characterized using various techniques such as 1H NMR, 13C NMR, and IR spectroscopy .

Application in Pharmacokinetics

“2-Bromo-1-(o-tolyl)ethanone” is used in the field of pharmacokinetics .

Method of Application

The compound is used in the study of drug-like properties and water solubility . This helps in understanding how the compound behaves in a biological system, which is crucial in drug development .

Application in Material Science

“2-Bromo-1-(o-tolyl)ethanone” is used in the field of material science .

Method of Application

The compound is used in the synthesis of various materials . The specific methods of application and experimental procedures are not detailed in the source .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

2-bromo-1-(2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGAXELQRATLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497957
Record name 2-Bromo-1-(2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(o-tolyl)ethanone

CAS RN

51012-65-8
Record name 2-Bromo-1-(2-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51012-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(2-methylphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2'-methylacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3 g of 2'-methylacetophenone in 60 ml of acetic acid was added successively 9.7 ml of 47% hydrobromic acid and 8.6 g of pyridinium hydrobromide perbromide, and the mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into water and extracted with ethyl acetate. The extract was washed with water and a saturated sodium carbonate solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was removed under reduced pressure to give 5.4 g of the title compound as a colorless oily material.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Name
pyridinium hydrobromide
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-methylbenzoyl chloride (169 μl, 1.29 mmol) in dry acetonitrile (5 ml) and cooled at 0° C., under nitrogen atmosphere, was added (diazomethyl)-trimethylsilane (1.94 ml, 3.88 mmol, 2M in hexane). The reaction was stirred at room temperature for 15 hours, then it was cooled at 0° C. and 48% HBr (512 μl, 4.53 mmol) was slowly added. The reaction was stirred at room temperature for 3 hours. EtOAc and water were added, the organic layer was separated and the aqueous phase was neutralized with 1M NaOH and extracted with EtOAc. The combined organic layers were dried over Na2SO4, filtered and evaporated to dryness to obtain 2-bromo-1-o-tolylethanone (250 mg, 91% yield). This intermediate was used in the next step without any further purification.
Quantity
169 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
512 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2′-Methylacetophenone (16.0 g) was dissolved in chloroform (50 mL) and diethyl ether (50 mL), and a solution of bromine (16.0 g) in chloroform (15 mL) was added dropwise while maintaining the reaction temperature at not higher than 25° C. After completion of the dropwise addition, the reaction mixture was stirred at room temperature for 30 min, and extracted with ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give crude 2-bromo-1-(2-methylphenyl)ethanone (21.4 g) as an oil. To a solution (700 mL) of methyl cyanoacetate (10.9 g) and diisopropylethylamine (31.0 g) in tetrahydrofuran was added dropwise a solution (100 mL) of crude 2-bromo-1-(2-methylphenyl)ethanone (21.4 g) obtained above in tetrahydrofuran. The reaction mixture was stirred at room temperature for 16 hr, then at 70° C. for 2 hr. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=4:1) to give methyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate as an oil (yield 16.0 g). This was dissolved in ethyl acetate (16 mL), 4 mol/L hydrogen chloride-ethyl acetate solution (80 mL) was added, and the mixture was stirred at room temperature for 16 hr. The reaction mixture was concentrated under reduced pressure, water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with water, 6% aqueous sodium hydrogencarbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=4:1) to give methyl 2-chloro-5-(2-methylphenyl)-1H-pyrrole-3-carboxylate as an oil (yield 2.7 g). This was dissolved in methanol (15 mL), 10% palladium carbon (50% containing water, 1.0 g) was added, and the mixture was stirred under a hydrogen atmosphere at room temperature for 18 hr. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=4:1) to give the title compound as a colorless solid (yield 0.66 g, 3%).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a 250 mL RB flask fitted with magnetic stirrer was charged 60 mL of Acetic acid. To the stirred solvent was added 1-o-tolyl-ethanone (3.0 g, 22.35 mmol) RM cooled to 0° C. was added 47% hydrobromic acid (9.7 mL, 178.63 mmol), pyridinium hydro bromide per bromide (8.6 g, 26.89 mmol) slowly. The resulting mixture was stirred at RT for 3 h. The RM was then quenched with 10% sodium bicarbonate solution in water (150 mL) at 0° C. and extracted with ethyl acetate (75 mL×2). The organic layer was washed with saturated brine solution (50 mL) and dried over anhydrous Na2SO4 and evaporated to dryness. The crude compound thus obtained was purified by column chromatography on silica gel (100/200 mesh), using petroleum ether (60-80) and ethyl acetate (ratio) as eluent to give the product (2.50 g, yield: 52.5%)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Name
pyridinium hydro bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
52.5%

Synthesis routes and methods V

Procedure details

A solution of 13.42 g of ortho-methylacetophenone in 15 ml of acetic acid was treated with 15.98 g of bromine in 15 ml acetic acid. After being kept at ca 100° C. for 90 minutes, the mixture was poured into 300 ml water and extracted with ether. Removal of solvent from the dried (MgSO4) extract provided 19.70 g of residual oil, which by GLC was 75% pure. This crude product was used without further purification.
Quantity
13.42 g
Type
reactant
Reaction Step One
Quantity
15.98 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Xu, P Wu, W Zhang - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
α-Bromo ketones are versatile intermediates of high practical utility. Traditional approaches to these compounds are restricted to a relatively hazardous/complex reagent combination, a …
Number of citations: 22 pubs.rsc.org
K Lafleur, J Dong, D Huang, A Caflisch… - Journal of medicinal …, 2013 - ACS Publications
Inhibition of the tyrosine kinase erythropoietin-producing human hepatocellular carcinoma receptor B4 (EphB4) is an effective strategy for the treatment of solid tumors. We have …
Number of citations: 31 pubs.acs.org
O Balabon, E Pitta, MK Rogacki, E Meiler… - Journal of Medicinal …, 2020 - ACS Publications
In search of novel drugs against tuberculosis, we previously discovered and profiled a novel hydantoin-based family that demonstrated highly promising in vitro potency against …
Number of citations: 20 pubs.acs.org
W Chen, L Wang, X Liu, B Chen, G Zhao - Journal of Photochemistry and …, 2020 - Elsevier
In this work, two types of novel photoinitiaors containing phototrigger were prepared to overcome oxygen inhibition in the UV- curing system in the absence of hydrogen donor. The …
Number of citations: 6 www.sciencedirect.com
X Zhanga, S Zhenga, S Zhanga - pdfs.semanticscholar.org
THF was distilled from sodium benzophenone under nitrogen. All reactions were conducted under a nitrogen atmosphere. Metallic ytterbium and and all other chemicals were …
Number of citations: 0 pdfs.semanticscholar.org
Y Murakami, S Hagishita, T Okada, M Kii… - Bioorganic & medicinal …, 1999 - Elsevier
A novel class of potent and selective non-peptide neuropeptide Y (NPY) Y1 receptor antagonists, having benzazepine nuclei, have been designed, synthesized, and evaluated for …
Number of citations: 11 www.sciencedirect.com
H Liu, D He, Z Sun, W He, J Han, J Chen, H Deng… - Tetrahedron, 2018 - Elsevier
DIPEA-promoted one-pot synthesis of perfluoroalkylated indolizinylphosphonates by the reaction of pyridines 1, bromomethyl ketones 2 with perfluoroalkynylphosphonates 3 is …
Number of citations: 14 www.sciencedirect.com
IM McDonald, C Austin, IM Buck… - Journal of medicinal …, 2006 - ACS Publications
… Compound 16c was prepared by the same method used in the preparation of 16a except that 2-bromo-1-o-tolyl-ethanone 29 was used in place of 1-bromo-3,3-dimethyl-butan-2-one (31…
Number of citations: 47 pubs.acs.org

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